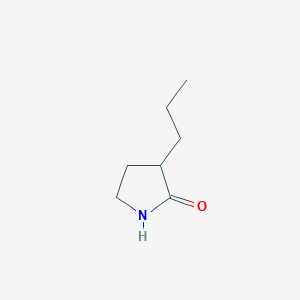![molecular formula C8H11ClN2 B13456987 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a chemical compound that features a cyclobutane ring substituted with a prop-2-yn-1-ylamino group and a carbonitrile group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Prop-2-yn-1-ylamino Group: This can be achieved by reacting the cyclobutane derivative with propargylamine under suitable conditions.
Addition of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.
類似化合物との比較
Similar Compounds
Cyclobutane Derivatives: Compounds such as cyclobutane carboxylic acid or cyclobutane amines share the cyclobutane ring structure.
Propargylamine Derivatives: Compounds like N-propargylamines have a similar propargylamine group.
Nitrile Compounds: Compounds such as acetonitrile or benzonitrile contain the nitrile functional group.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is unique due to the combination of its cyclobutane ring, propargylamine group, and nitrile group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H |
InChIキー |
LUSSKAZDIULKKN-UHFFFAOYSA-N |
正規SMILES |
C#CCNC1CC(C1)C#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

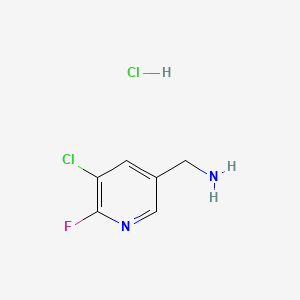
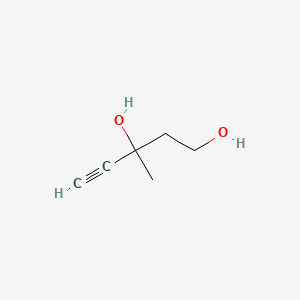
amine hydrochloride](/img/structure/B13456932.png)
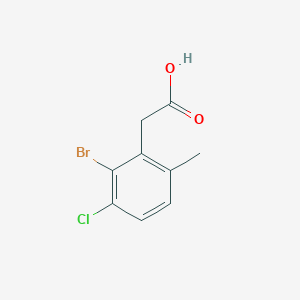
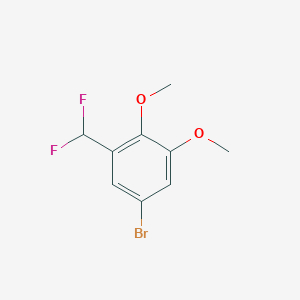
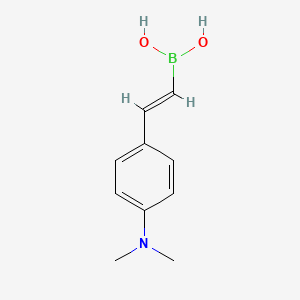
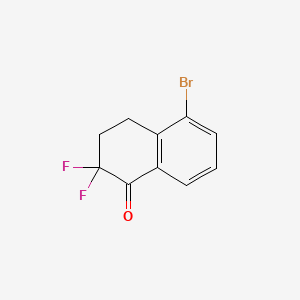
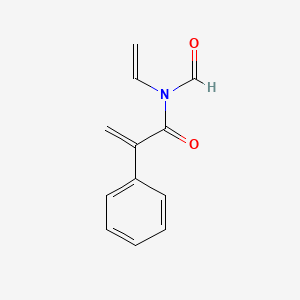
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
